![molecular formula C14H18N2O2S2 B2367529 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1396844-79-3](/img/structure/B2367529.png)
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(furan-2-yl)methanone
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Description
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- Application : Isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as AChE inhibitors. They interact simultaneously with the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme . Notably, compound 1b demonstrated non-competitive inhibition patterns and promising drug-like characteristics.
- Application : While specific studies on this compound are scarce, its structural features suggest potential antibacterial activity . Further research is warranted.
- Application : Although direct evidence for this compound is limited, exploring its effects in cellular models could unveil its potential .
- Application : Compound 1 demonstrated potent cytotoxicity against prostate cancer cells . Investigating its mechanism and broader anticancer potential is crucial.
- Application : Compound 1 has been useful in synthesizing novel thiazoles, pyranothiazoles, and 4,5-dihydrothiazolos . Researchers can explore its utility in designing new compounds.
Acetylcholinesterase (AChE) Inhibition
Antimicrobial Properties
Antioxidant and Anti-inflammatory Effects
Antitumor and Cytotoxic Activity
Synthetic Applications
properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c17-13(12-2-1-8-18-12)16-6-3-11(4-7-16)10-20-14-15-5-9-19-14/h1-2,8,11H,3-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGYCCPPJCXGKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(furan-2-yl)methanone |
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